molecular formula C20H20N2O3S B5209153 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B5209153
M. Wt: 368.5 g/mol
InChI Key: RYUOLVBBCPHGQT-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-17-11-5-14(6-12-17)18-13(2)26-20(21-18)22-19(23)15-7-9-16(24-3)10-8-15/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUOLVBBCPHGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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